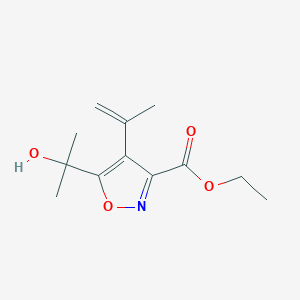
Ethyl 5-(2-hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
准备方法
The synthesis of ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE involves multiple steps. One common method includes the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the isoxazole ring. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yield and purity of the final product .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the compound .
化学反应分析
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE has a wide range of applications in scientific research:
作用机制
The mechanism of action of ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
ETHYL 5-(1-HYDROXY-1-METHYLETHYL)-4-ISOPROPENYL-3-ISOXAZOLECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYLIMIDAZOLE-5-CARBOXYLATE: This compound has a similar structure but contains an imidazole ring instead of an isoxazole ring.
ETHYL 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYLIMIDAZOLE-5-CARBOXYLIC ACID: Another similar compound with a carboxylic acid group instead of an ester group.
属性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
ethyl 5-(2-hydroxypropan-2-yl)-4-prop-1-en-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-6-16-11(14)9-8(7(2)3)10(17-13-9)12(4,5)15/h15H,2,6H2,1,3-5H3 |
InChI 键 |
BZZKRNRVRJDHBG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NOC(=C1C(=C)C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B14943134.png)

![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B14943144.png)
![3,5-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14943145.png)

![3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one](/img/structure/B14943159.png)
![4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943161.png)
![1-(4-chlorophenyl)-N,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14943173.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid](/img/structure/B14943194.png)


![4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943208.png)
![7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943218.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943220.png)
